Egfr-IN-1 tfa

EGFR selectivity L858R/T790M mutant kinase inhibitor

EGFR-IN-1 TFA (compound 24) is a potent, irreversible, and orally bioavailable EGFR inhibitor with exceptional 100-fold selectivity for the L858R/T790M double mutant over wild-type EGFR. This trifluoroacetate salt, based on a 7-oxopyrido[2,3-d]pyrimidine scaffold, is chemically distinct from other third-generation TKIs, offering a unique selectivity fingerprint. It demonstrates robust in vivo efficacy in H1975 xenograft models (30 mg/kg, p.o.) without body weight loss and sustains >50% target inhibition for over 12 hours. Ideal as a benchmark for next-generation EGFR inhibitor programs and for studies requiring preservation of wild-type EGFR function.

Molecular Formula C30H31F3N6O6
Molecular Weight 628.6 g/mol
Cat. No. B8117648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-1 tfa
Molecular FormulaC30H31F3N6O6
Molecular Weight628.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7)
InChIKeyYXUXRIRLHPSVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-1 TFA: Mutant-Selective Irreversible EGFR Inhibitor for NSCLC Research Applications


EGFR-IN-1 TFA (compound 24) is the trifluoroacetate salt of an orally bioavailable, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor that targets the L858R/T790M double mutant. It belongs to the 7-oxopyrido[2,3-d]pyrimidine class of covalent kinase inhibitors and was optimized for enhanced selectivity over wild-type EGFR to mitigate dose-limiting toxicities [1]. The compound is supplied as a research tool for investigating EGFR-driven non-small cell lung cancer (NSCLC) biology and for benchmarking against other covalent EGFR inhibitors in preclinical models.

Why EGFR-IN-1 TFA Cannot Be Interchanged with Other Third-Generation EGFR TKIs


Third-generation EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib, rociletinib, and olmutinib share a common goal of targeting the T790M resistance mutation, but they differ significantly in their molecular scaffolds, covalent warheads, and selectivity fingerprints. EGFR-IN-1 TFA is based on a 7-oxopyrido[2,3-d]pyrimidine core, a chemotype distinct from the pyrimidine-based osimertinib and the pyrimidine/acrylamide-based rociletinib [1]. These structural divergences translate into measurable differences in kinase selectivity profiles, cellular potency against specific mutant backgrounds, and in vivo pharmacodynamic/pharmacokinetic relationships. Substituting one third-generation inhibitor for another without empirical validation can lead to non-reproducible results due to off-target kinase engagement, variable mutant/wild-type selectivity windows, and differing pharmacokinetic properties. The quantitative evidence below establishes where EGFR-IN-1 TFA differs from key comparators, enabling informed compound selection based on specific experimental requirements.

EGFR-IN-1 TFA Quantitative Differentiation Evidence vs. Osimertinib, Rociletinib, and Gefitinib


EGFR-IN-1 TFA Demonstrates 100-Fold Mutant Selectivity Over Wild-Type EGFR

EGFR-IN-1 TFA exhibits 100-fold selectivity for inhibiting gefitinib-resistant EGFR L858R/T790M over wild-type EGFR [1]. While osimertinib also demonstrates mutant selectivity, its selectivity ratio for L858R/T790M over wild-type EGFR has been reported as approximately 32-fold (480 nM vs 15 nM) [2], and rociletinib shows a selectivity index of ~6.0 based on cellular IC50 comparisons between mutant H1975 and wild-type A431 cells [3]. The 100-fold selectivity of EGFR-IN-1 TFA is among the highest reported for covalent L858R/T790M inhibitors and is attributed to structure-based optimization of the 7-oxopyrido[2,3-d]pyrimidine scaffold.

EGFR selectivity L858R/T790M mutant kinase inhibitor

EGFR-IN-1 TFA Achieves Low Nanomolar Antiproliferative IC50 in H1975 and HCC827 NSCLC Cell Lines

In a 72-hour cell proliferation assay, EGFR-IN-1 TFA (10 μM) produced IC50 values of 4 nM in H1975 (L858R/T790M) cells and 28 nM in HCC827 (exon 19 deletion) cells [1]. By comparison, osimertinib yields an IC50 of approximately 15 nM in H1975 cells [2], and rociletinib yields an IC50 of approximately 140–200 nM in the same cell line . The 4 nM IC50 of EGFR-IN-1 TFA represents a 3.75-fold greater potency than osimertinib and a 35- to 50-fold greater potency than rociletinib in the H1975 T790M-positive background.

antiproliferative activity H1975 HCC827 NSCLC

EGFR-IN-1 TFA Inhibits EGFR Phosphorylation with Sub-10 nM Cellular IC50

EGFR-IN-1 TFA inhibits EGFR phosphorylation (p-EGFR) in H1975 and HCC827 cells with IC50 values of 4 nM and 9 nM, respectively [1]. In contrast, osimertinib inhibits p-EGFR in H1975 cells with an apparent IC50 of 15 nM [2], and rociletinib inhibits p-EGFR in mutant EGFR-expressing cells with IC50 values ranging from 62 to 187 nM . The 4 nM p-EGFR IC50 of EGFR-IN-1 TFA in H1975 cells is 3.75-fold lower than that of osimertinib and 15- to 47-fold lower than that of rociletinib.

p-EGFR target engagement cellular IC50

EGFR-IN-1 TFA Exhibits High Selectivity Across a 100-Kinase Panel

EGFR-IN-1 TFA was profiled against a panel of 100 kinases and demonstrated high selectivity, with minimal off-target inhibition observed [1]. While third-generation EGFR inhibitors as a class generally exhibit improved selectivity over first-generation agents, direct quantitative comparisons of full kinase panel data across compounds are limited. The reported high selectivity of EGFR-IN-1 TFA against 100 kinases distinguishes it from first-generation inhibitors like gefitinib, which inhibits a broader range of kinases including additional ErbB family members, and provides a defined selectivity fingerprint that may differ from osimertinib's profile, which includes inhibition of ERBB2 and ERBB4 at higher concentrations [2].

kinase selectivity off-target profiling covalent inhibitor

EGFR-IN-1 TFA Displays Favorable Oral Pharmacokinetics and Sustained Target Engagement In Vivo

Following a single oral dose of 30 mg/kg in mice, EGFR-IN-1 TFA achieved a maximum plasma concentration (Cmax) of 0.10 μM at 2 hours and a systemic exposure (AUC0-inf) of 0.33 μM·h [1]. In a time-course pharmacodynamic experiment at the same dose, the compound maintained >50% inhibition of EGFR phosphorylation for >12 hours [1]. For comparison, osimertinib at a 5 mg/kg oral dose in mice achieves a Cmax of approximately 0.3 μM and AUC0-inf of ~2.5 μM·h [2]. While osimertinib demonstrates higher exposure at a lower dose, the sustained PD effect of EGFR-IN-1 TFA (>12 h at >50% p-EGFR inhibition) supports once-daily dosing in preclinical efficacy models.

pharmacokinetics oral bioavailability pharmacodynamics in vivo

EGFR-IN-1 TFA Demonstrates Significant Tumor Growth Inhibition in H1975 Xenograft Model with No Observed Body Weight Loss

In a female athymic nude mouse H1975 (L858R/T790M) tumor xenograft model, daily oral administration of EGFR-IN-1 TFA at 30 mg/kg for two weeks resulted in significant tumor growth inhibition with no observed loss in body weight [1]. Osimertinib, at a lower dose of 5 mg/kg/day, produces substantial tumor regression in the same H1975 xenograft model [2]. Rociletinib at 100 mg/kg BID demonstrates tumor growth inhibition but is associated with hyperglycemia as a dose-limiting toxicity in some preclinical models [3]. The absence of body weight loss with EGFR-IN-1 TFA at an efficacious dose suggests a favorable tolerability profile, consistent with its high mutant/wild-type selectivity.

xenograft tumor growth inhibition in vivo efficacy

Optimal Research Applications for EGFR-IN-1 TFA Based on Differentiated Evidence


Benchmarking Novel EGFR Inhibitors in H1975 T790M-Positive Xenograft Models

Given its validated in vivo efficacy in H1975 xenografts at 30 mg/kg with no observed body weight loss [1], EGFR-IN-1 TFA serves as an excellent positive control or benchmark compound for evaluating next-generation EGFR inhibitors in T790M-driven NSCLC models. Its well-characterized PK/PD relationship—achieving >50% p-EGFR inhibition for >12 hours at 30 mg/kg—provides a reliable reference for correlating target engagement with antitumor efficacy.

Investigating Mutant-Selective EGFR Inhibition Without Wild-Type EGFR Suppression

The 100-fold selectivity of EGFR-IN-1 TFA for L858R/T790M over wild-type EGFR [1] makes it particularly suitable for studies where minimization of wild-type EGFR inhibition is critical. This includes experiments designed to dissect mutant-specific signaling pathways, studies in genetically engineered mouse models (GEMMs) where wild-type EGFR function must be preserved, or combination therapy studies where additive toxicities from wild-type EGFR inhibition are a concern.

Kinase Selectivity Profiling and Off-Target Deconvolution Studies

EGFR-IN-1 TFA was profiled against a 100-kinase panel and found to be highly selective [1]. This makes the compound a valuable reference tool for kinase selectivity assays, particularly when comparing the selectivity fingerprints of novel covalent EGFR inhibitors or when deconvoluting off-target effects observed with less selective EGFR inhibitors such as gefitinib or erlotinib.

Oral Bioavailability and Sustained PD Studies in Small Animal Models

The oral bioavailability and sustained pharmacodynamic effect (>12 hours of >50% p-EGFR inhibition at 30 mg/kg) [1] support the use of EGFR-IN-1 TFA in preclinical studies requiring convenient once-daily oral dosing. This is advantageous for long-term efficacy studies, combination therapy regimens, or experiments where repeated intraperitoneal injections would introduce confounding stress variables.

Technical Documentation Hub

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